molecular formula C18H12ClN3O3S B4235987 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4235987
M. Wt: 385.8 g/mol
InChI Key: FDMAAKLQQCYRHU-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound with potential applications in various scientific fields. The compound consists of a benzoxazole ring, a thiazole ring, and an acetamide moiety, making it structurally complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Formation of 6-chloro-2-oxo-1,3-benzoxazole: This involves the chlorination of 2-hydroxybenzamide to introduce the chlorine atom.

  • Thiazole Ring Formation: The synthesis of the thiazole ring involves the reaction of appropriate thioamide and α-haloketone under specific conditions to ensure ring closure.

  • Final Coupling: The coupling of the benzoxazole derivative and the thiazole derivative through an appropriate linker, such as a chloroacetyl group, under suitable reaction conditions.

Industrial Production Methods

For industrial-scale production, these reactions would likely involve:

  • Optimized reaction conditions to maximize yield.

  • Use of catalysts to increase reaction efficiency.

  • Enhanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo several reactions:

  • Oxidation: The compound may undergo oxidation at the thiazole ring or the benzoxazole ring.

  • Reduction: Reduction reactions may target the acetamide moiety, leading to various derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings.

Common Reagents and Conditions

  • Oxidation: Often uses reagents like potassium permanganate or hydrogen peroxide under mild conditions.

  • Reduction: Commonly involves reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Typically uses halogenated solvents and mild bases or acids to facilitate the reaction.

Major Products Formed

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Amine derivatives or alcohol derivatives.

  • Substitution: Various substituted benzoxazole or thiazole derivatives, depending on the nature of the substituent.

Scientific Research Applications

Chemistry

  • Catalysis: Potential as a ligand in catalytic reactions due to its complex structure.

  • Materials Science: Component in the development of advanced materials with unique properties.

Biology

  • Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.

  • Drug Design: Structural components may serve as a template for designing new pharmacological agents.

Medicine

  • Antibacterial Agents: Potential antibacterial properties due to the thiazole moiety.

  • Anticancer Research: Evaluated for its effects on cancer cell lines.

Industry

  • Polymer Science: Used in the synthesis of specialty polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action for 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is complex and depends on its application:

  • Biological Systems: May interact with specific enzymes or receptors, inhibiting or modifying their function.

  • Catalysis: Functions as a ligand, forming complexes with metal ions, enhancing the reaction rate of various processes.

Comparison with Similar Compounds

Comparison

  • Similar Compounds: Compounds such as 2-(2-oxo-2H-chromen-3-yl)thiazole and 2-(4-chlorophenyl)-1,3-thiazole share structural similarities.

List of Similar Compounds

  • 2-(2-oxo-2H-chromen-3-yl)thiazole

  • 2-(4-chlorophenyl)-1,3-thiazole

  • Benzoxazole derivatives with various substituents

So, that's a rundown on 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide—unpacking its synthesis, reactivity, applications, and more. What do you think about this compound?

Properties

IUPAC Name

2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-12-6-7-14-15(8-12)25-18(24)22(14)9-16(23)21-17-20-13(10-26-17)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMAAKLQQCYRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C4=C(C=C(C=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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